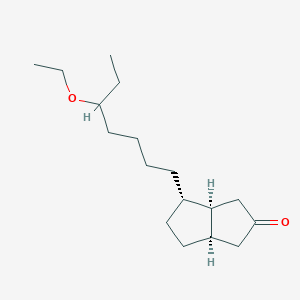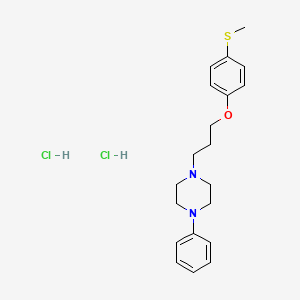
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, particularly due to their biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride, the synthetic route may involve the following steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate alkylating agents.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the (methylthio)phenoxy group: This can be done through nucleophilic substitution reactions where the piperazine derivative reacts with a (methylthio)phenoxypropyl halide.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives undergo various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of piperazine derivatives can yield N-oxides, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, piperazine compounds can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasites . The exact mechanism for Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride would depend on its specific structure and target.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler derivative with a wide range of applications in medicine and industry.
Cyclizine: An anti-vertigo agent containing a piperazine moiety.
Sildenafil: A drug used to treat erectile dysfunction, containing a piperazine ring.
Uniqueness
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride is unique due to its specific substituents, which confer distinct biological activity and chemical properties. Its combination of a phenyl group and a (methylthio)phenoxypropyl group makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
84344-42-3 |
|---|---|
Molecular Formula |
C20H28Cl2N2OS |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-[3-(4-methylsulfanylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H26N2OS.2ClH/c1-24-20-10-8-19(9-11-20)23-17-5-12-21-13-15-22(16-14-21)18-6-3-2-4-7-18;;/h2-4,6-11H,5,12-17H2,1H3;2*1H |
InChI Key |
HTXNCKSKMJGUTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



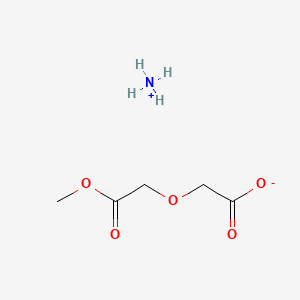
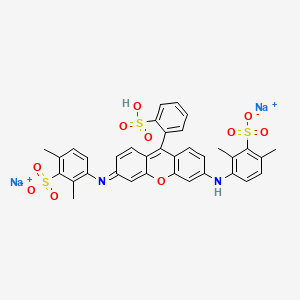

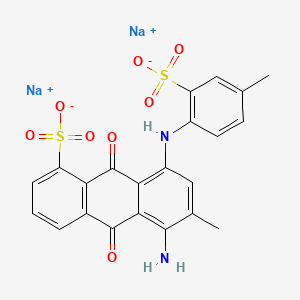
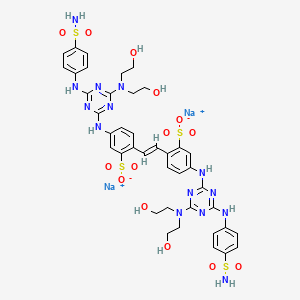
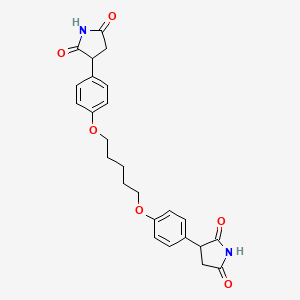


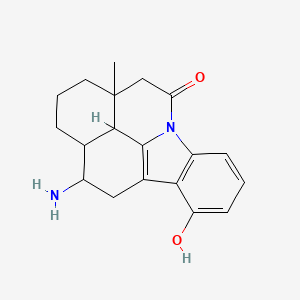
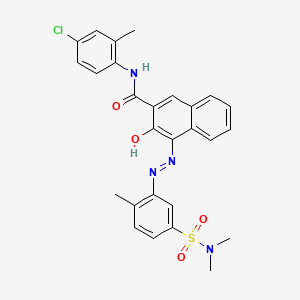
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)

